molecular formula C15H16ClN3OS B2994537 6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216517-25-7

6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2994537
CAS No.: 1216517-25-7
M. Wt: 321.82
InChI Key: NHRNUYIHIYMQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is a synthetic compound belonging to the class of thienopyrimidines. Thienopyrimidines are heterocyclic compounds that have shown significant biological activities, including anti-inflammatory, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or other one-carbon source reagents . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of catalysts such as calcium chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methoxy groups may enhance its interaction with molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS.ClH/c1-3-12-8-13-14(16-9-17-15(13)20-12)18-10-4-6-11(19-2)7-5-10;/h4-9H,3H2,1-2H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRNUYIHIYMQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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